![molecular formula C15H23N3O3S B14620025 N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 59528-81-3](/img/structure/B14620025.png)
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((Pyridin-4-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(4-((1-Ethylpiperidin-3-yl)amino)sulfonyl)phenylacetamide
Uniqueness
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
59528-81-3 |
|---|---|
Fórmula molecular |
C15H23N3O3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[4-[(1-ethylpiperidin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-3-18-10-4-5-14(11-18)17-22(20,21)15-8-6-13(7-9-15)16-12(2)19/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,16,19) |
Clave InChI |
MYBPSMQTUBORHJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
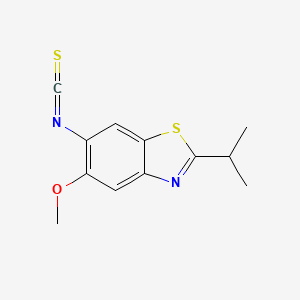
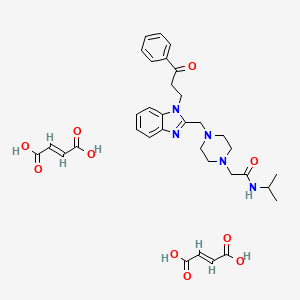
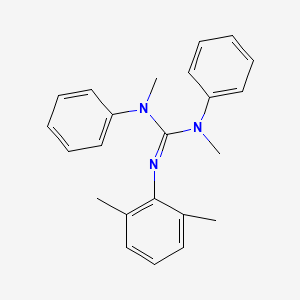
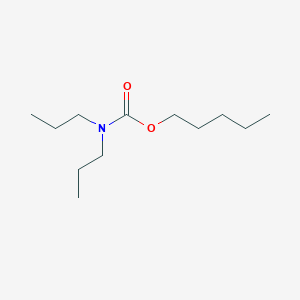

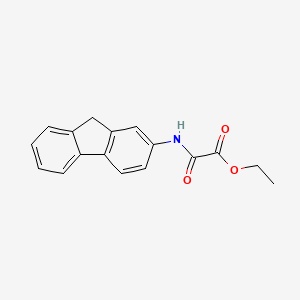
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
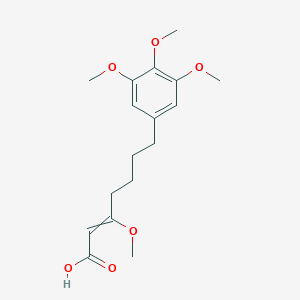
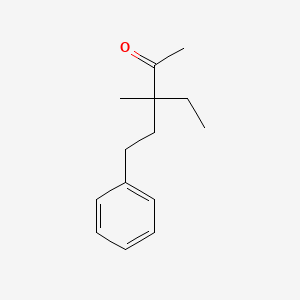
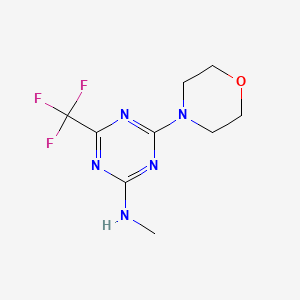

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
sulfanium chloride](/img/structure/B14620008.png)
